1-[4-(2-Phenylhydrazinyl)phenyl]ethanone
Description
Properties
CAS No. |
6311-55-3 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-[4-(2-phenylhydrazinyl)phenyl]ethanone |
InChI |
InChI=1S/C14H14N2O/c1-11(17)12-7-9-14(10-8-12)16-15-13-5-3-2-4-6-13/h2-10,15-16H,1H3 |
InChI Key |
XNMXBMLIVMUIHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NNC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (): Replacing the phenylhydrazine group with an imidazole ring enhances hydrogen-bonding capacity, influencing antimicrobial activity. For example, chalcones derived from this compound exhibit moderate activity against E. coli and S. aureus due to the imidazole’s polar nature .
- 1-[4-((E)-2-Phenylethenyl)phenyl]ethanone (): The styryl (vinylbenzene) substituent introduces π-conjugation, altering UV-Vis absorption properties. This structural feature is critical for photophysical applications but reduces nucleophilic reactivity compared to the phenylhydrazine group.
Modifications on the Acetyl Group
- 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-phenylethanone (): Substitution of the acetyl group with a tetrazole-thioether moiety increases lipophilicity and metabolic stability, as evidenced by higher melting points (e.g., 165–167°C for compound 7f) . This modification enhances antiproliferative activity in vitro.
- 1-(4-(4-(Trifluoromethyl)phenylsulfonyl)piperazin-1-yl)ethanone (): Incorporation of a sulfonylpiperazine group improves solubility in polar solvents and confers inhibitory effects on CYP51 enzymes, comparable to posaconazole in Chagas disease treatment .
Physicochemical Properties
Melting Points and Solubility
- 1-[4-(2-Phenylhydrazinyl)phenyl]ethanone: No direct data, but analogous hydrazinyl derivatives (e.g., compound BC in ) melt at 133–135°C, suggesting moderate crystallinity .
- Sulfonylpiperazine Derivatives (): Higher melting points (123–167°C) due to strong intermolecular sulfonyl interactions .
- Chalcone Derivatives (): Lower melting points (80–110°C) due to reduced symmetry and increased flexibility .
Spectroscopic Characteristics
Antimicrobial Activity
- 1-[4-(2-Phenylhydrazinyl)phenyl]ethanone Derivatives: Metal complexes of analogous hydrazinyl ethanones (e.g., APEHQ in ) exhibit enhanced antifungal activity against Candida albicans (MIC = 12.5 µg/mL) compared to free ligands due to chelation .
- Imidazole-Based Chalcones (): Moderate antibacterial activity (zone of inhibition = 12–15 mm against E. coli) attributed to membrane disruption .
Anti-Inflammatory and Antioxidant Effects
Preparation Methods
Structural and Chemical Properties Influencing Synthesis
The compound’s structure features an acetophenone core substituted at the para position with a phenylhydrazinyl group. Key properties include:
- IUPAC Name : 1-[4-(2-phenylhydrazinyl)phenyl]ethanone.
- SMILES : CC(=O)C1=CC=C(C=C1)NNC2=CC=CC=C2.
- Hydrogen Bonding : Two hydrogen bond donors (N–H groups) and three acceptors (ketone oxygen and two hydrazine nitrogens), influencing solubility in polar solvents.
- Rotatable Bonds : Four, allowing conformational flexibility during synthesis.
These attributes necessitate careful selection of reaction conditions to avoid side reactions, such as premature oxidation or decomposition.
Primary Synthetic Route: Condensation of 2-Aminoacetophenone with Phenylhydrazine
The most well-documented method involves the acid-catalyzed condensation of 2-aminoacetophenone and phenylhydrazine, as described in patent US4057530A.
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic attack of phenylhydrazine on the carbonyl carbon of 2-aminoacetophenone, followed by dehydration to form the hydrazone linkage. Stoichiometric ratios are critical:
Stepwise Procedure and Optimization
- Reflux Conditions : A mixture of 13.5 g (0.1 mol) 2-aminoacetophenone, 10.8 g (0.1 mol) phenylhydrazine, 20 mL ethanol, and 1 mL acetic acid is refluxed for 7 hours. Prolonged heating ensures complete conversion but risks byproduct formation.
- Work-Up :
- Recrystallization : The eluate is recrystallized from aqueous acetone, yielding 3.5 g (15.5% yield) of pure product.
Table 1: Reaction Parameters and Outcomes
Challenges and Mitigation Strategies
- Low Yield : Attributed to side reactions, such as imine formation or polymerization. Optimization trials suggest increasing the catalyst concentration to 2% v/v improves yield to ~22%.
- Purification Difficulties : Silica chromatography is essential to remove unreacted phenylhydrazine and oligomeric byproducts.
Alternative Synthetic Approaches
While the condensation method dominates literature, exploratory routes include:
Analytical Characterization
Post-synthesis validation relies on spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Production Considerations
Scaling the condensation method requires addressing:
- Solvent Recovery : Ethanol distillation and reuse to reduce costs.
- Continuous Flow Reactors : Minimizing reaction time and improving heat transfer.
- Green Chemistry : Replacing acetic acid with heterogeneous catalysts (e.g., Amberlyst-15) to enhance sustainability.
Q & A
Q. What are the established synthetic routes for 1-[4-(2-Phenylhydrazinyl)phenyl]ethanone, and what reaction conditions are critical for success?
The compound is typically synthesized via condensation and cyclization reactions. A common method involves refluxing 1-(1H-benzimidazol-2-yl)ethanone with hydrazine hydrate in ethanol, followed by recrystallization in methanol to isolate the product . Key parameters include reaction temperature (controlled reflux to avoid side reactions) and stoichiometric ratios of hydrazine derivatives. Alternative routes may employ substituted benzaldehydes or phosphorous oxychloride for cyclization, as seen in analogous hydrazinylphenyl derivatives .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Post-synthesis characterization relies on:
- IR spectroscopy : To confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydrazinyl (N–H, ~3200 cm⁻¹) groups .
- NMR : ¹H and ¹³C NMR for structural elucidation of aromatic protons and ketone environments.
- X-ray crystallography : For resolving crystal packing and stereochemical details, as demonstrated in structurally similar fluorophenyl derivatives .
- Chromatography : HPLC or GC-MS for purity assessment, with PubChem-provided retention indices as benchmarks .
Advanced Research Questions
Q. How can researchers optimize multi-step syntheses of this compound to address low yields or impurities?
Multi-step syntheses often face challenges in intermediate stability and regioselectivity. For example, cyclization steps (e.g., using phosphorous oxychloride) may generate side products if reaction times or temperatures deviate . Mitigation strategies include:
Q. How should conflicting spectral data from different synthesis batches be analyzed and resolved?
Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol shifts in hydrazinyl groups) or residual solvents. Methodological steps include:
- Variable-temperature NMR : To identify dynamic equilibria .
- Cross-validation with computational models : Compare experimental IR/NMR data with density functional theory (DFT) predictions using PubChem or NIST reference datasets .
- Batch consistency checks : Replicate reactions under controlled conditions to isolate variables .
Q. What strategies are recommended for evaluating the biological activity of this compound, particularly its potential as a pharmacophore?
The phenylhydrazinyl moiety suggests possible bioactivity (e.g., antimicrobial or anti-inflammatory effects). Methodologies include:
- In vitro assays : Test against bacterial/fungal strains using agar diffusion, with dose-response curves to determine MIC values .
- Radioligand binding studies : Assess receptor affinity (e.g., α-adrenergic receptors) using competitive binding assays, as applied to piperazine derivatives .
- Molecular docking : Screen against target proteins (e.g., cyclooxygenase) using computational tools to predict binding modes .
Q. What are the stability considerations for this compound under laboratory storage or experimental conditions?
Hydrazinyl groups are prone to oxidation. Recommendations include:
- Storage : Under inert atmosphere (N₂ or Ar) at –20°C, with desiccants to prevent hydrolysis .
- Handling : Use amber vials to minimize photodegradation, as suggested for similar acetophenone derivatives .
- Stability assays : Monitor decomposition via accelerated stability testing (e.g., 40°C/75% RH) and HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
